2-(Brommethyl)-6-(Pyrrolidin-1-yl)pyridin

Übersicht

Beschreibung

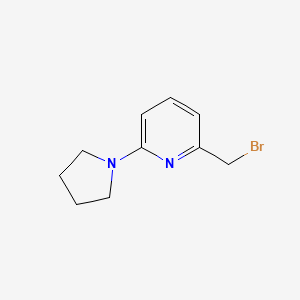

2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a pyrrolidinyl group

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.

Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridine and pyrrolidine derivatives.

Industrial Applications: It may be used in the development of new materials or as a building block for the synthesis of specialty chemicals.

Wirkmechanismus

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It’s known to be involved in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

It’s known to be involved in the synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines .

Result of Action

It’s known to be involved in the synthesis of various organic compounds .

Action Environment

It’s known that the synthesis of pyrrolidin-2-ones involving this compound can be carried out under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine typically involves the bromination of 6-(pyrrolidin-1-yl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.

Industrial Production Methods

While specific industrial production methods for 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The pyrrolidinyl group can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method for reducing the pyridine ring.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of the original compound.

Oxidation: Products include N-oxides and other oxidized forms of the pyrrolidinyl group.

Reduction: Products include piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Chloromethyl)-6-(pyrrolidin-1-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

2-(Bromomethyl)-4-(pyrrolidin-1-yl)pyridine: Similar structure but with the pyrrolidinyl group at the 4-position instead of the 6-position.

2-(Bromomethyl)-6-(morpholin-1-yl)pyridine: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine is unique due to the specific positioning of the bromomethyl and pyrrolidinyl groups on the pyridine ring. This unique arrangement can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for targeted applications.

Biologische Aktivität

2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a bromomethyl group and a pyrrolidine moiety. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, such as HT-29 (colon cancer) and A-431 (epidermoid carcinoma) cells. The IC50 values for related compounds have been reported to be less than that of standard chemotherapeutics like doxorubicin, suggesting significant antiproliferative activity .

Table 1: Cytotoxic Activity of Pyridine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine | HT-29 | <10 | |

| Doxorubicin | HT-29 | 20 | |

| Compound X | A-431 | <5 |

Antimicrobial Properties

Pyridine derivatives have shown promising antimicrobial activity. In vitro studies suggest that 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine exhibits significant antibacterial effects against multi-drug resistant strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine | Staphylococcus aureus | 32 µg/mL | |

| Norfloxacin | Staphylococcus aureus | 16 µg/mL |

Structure-Activity Relationships (SAR)

The biological activity of 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine can be attributed to specific structural features. Modifications in the bromomethyl group and the pyrrolidine ring significantly influence activity. For instance, the presence of electron-withdrawing groups enhances cytotoxicity and antimicrobial efficacy. SAR studies indicate that the optimal substitution pattern on the pyridine ring correlates with increased potency against cancer cells and bacteria .

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of various pyridine derivatives, including 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine, against HT-29 cells. The results demonstrated a dose-dependent response, with significant apoptosis observed at higher concentrations. Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell cycle regulation, further supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics. This suggests its potential utility in treating infections caused by resistant strains .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXKRINLXMWRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640199 | |

| Record name | 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-04-2 | |

| Record name | 2-(Bromomethyl)-6-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.